molecular formula C36H58O9 B1209389 Ecliptasaponin A CAS No. 78285-90-2

Ecliptasaponin A

Cat. No.: B1209389
CAS No.: 78285-90-2
M. Wt: 634.8 g/mol
InChI Key: WYDPEADEZMZKNM-PMVSSRAGSA-N
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Mechanism of Action

Target of Action

Ecliptasaponin A, a natural product extracted from the plant known as Eclipta prostrata, has been reported to target various cellular components. In renal fibrosis, it targets the extracellular matrix of renal tubular cells . In lung cancer cells, it targets the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway .

Mode of Action

This compound interacts with its targets to induce significant biological changes. In renal fibrosis, it inhibits extracellular matrix (ECM) protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) . In lung cancer cells, it induces apoptosis through the activation of the ASK1/JNK pathway .

Biochemical Pathways

This compound affects several biochemical pathways. The functions and pathways are mainly enriched in the extracellular matrix and TGFβ signaling pathway . In lung cancer cells, it triggers enhanced autophagy and the ASK1/JNK pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method was successfully utilized in a pharmacokinetic study of an this compound extract via oral and intravenous administration .

Result of Action

The action of this compound results in significant molecular and cellular effects. In renal fibrosis, it reduces renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression . In lung cancer cells, it suppresses cell viability and induces apoptotic cell death .

Biochemical Analysis

Biochemical Properties

Ecliptasaponin A plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases, specifically matrix metalloproteinase 13 (MMP13). This compound significantly inhibits the expression of MMP13, which is involved in the degradation of extracellular matrix components . This inhibition helps in reducing fibrosis and maintaining tissue integrity. Additionally, this compound interacts with transforming growth factor-beta1 (TGFβ1), a key regulator of fibrosis, by inhibiting its induced extracellular matrix protein expression in human kidney-2 cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In renal tubular cells, this compound attenuates renal fibrosis by regulating the extracellular matrix and reducing collagen fiber deposition . In human lung cancer cells, this compound induces apoptosis through the activation of the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway and autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis in human lung cancer cells by activating the ASK1/JNK pathway, leading to cell death . This compound also triggers autophagy, a cellular degradation process, which further enhances its anticancer effects . In renal fibrosis, this compound inhibits the expression of MMP13, thereby reducing extracellular matrix protein accumulation and fibrosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting extracellular matrix protein expression and inducing apoptosis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on renal fibrosis, this compound was found to reduce collagen fiber deposition and extracellular matrix protein expression in a dose-dependent manner . Higher doses of this compound showed more significant antifibrotic effects, while lower doses were less effective. Additionally, the compound exhibited minimal toxic or adverse effects at therapeutic doses, indicating its potential safety for clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fibrosis and cancer. It interacts with enzymes such as MMP13 and TGFβ1, influencing the regulation of extracellular matrix components and cellular signaling pathways These interactions affect metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Organic anion transporting polypeptides (OATPs) are likely involved in the cellular uptake and distribution of this compound . These transporters mediate the influx of the compound into cells, influencing its localization and accumulation. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the extracellular matrix and cytoplasm, where it interacts with key regulatory proteins such as MMP13 and TGFβ1 This localization is crucial for its antifibrotic and anticancer effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Ecliptasaponin A is primarily extracted from Eclipta prostrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Eclipta prostrata. The plant material is dried and powdered, then subjected to solvent extraction. The extract is concentrated and purified using techniques like high-performance liquid chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ecliptasaponin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ecliptasaponin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Ecliptasaponin A stands out due to its diverse biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

78285-90-2

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

(4aR,6aS,6bR,12aR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35+,36+/m0/s1

InChI Key

WYDPEADEZMZKNM-PMVSSRAGSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C

Synonyms

ecliptasaponin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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